Physicochemical Differentiation: 2-(1,2,3,4-Tetrahydroisoquinolin-5-yl)acetamide Exhibits Distinct Lipophilicity and Polar Surface Area vs. N-Acetyl and N,N-Dimethyl Analogs
2-(1,2,3,4-Tetrahydroisoquinolin-5-yl)acetamide (Target) presents a distinct physicochemical profile compared to its closest structural analogs, which directly influences its behavior in biological assays and synthetic applications. The target compound has a computed XLogP3-AA of 0.1, indicating higher hydrophilicity than N-(1,2,3,4-tetrahydroisoquinolin-5-yl)acetamide (XLogP3 0.5) and N,N-dimethyl-2-(1,2,3,4-tetrahydroisoquinolin-5-yl)acetamide (XLogP3 0.7) [1]. Its topological polar surface area (TPSA) of 55.1 Ų is significantly greater than that of the N-acetyl analog (41.1 Ų) and the N,N-dimethyl analog (32.3 Ų), suggesting potentially enhanced aqueous solubility and reduced membrane permeability [1][2].
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 0.1 |
| Comparator Or Baseline | N-(1,2,3,4-tetrahydroisoquinolin-5-yl)acetamide: 0.5; N,N-Dimethyl-2-(1,2,3,4-tetrahydroisoquinolin-5-yl)acetamide: 0.7 |
| Quantified Difference | ΔXLogP3 = -0.4 (vs. N-acetyl analog); ΔXLogP3 = -0.6 (vs. N,N-dimethyl analog) |
| Conditions | Computed property by XLogP3 3.0 (PubChem release 2025.04.14) |
Why This Matters
The lower lipophilicity and higher TPSA of the target compound make it a preferred choice for applications requiring increased water solubility or reduced membrane permeability, such as in vitro assays or as a polar building block for medicinal chemistry optimization.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 69501810, 21894661, and 115104854. View Source
- [2] Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. View Source
